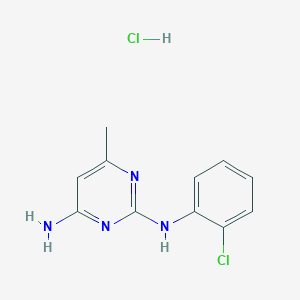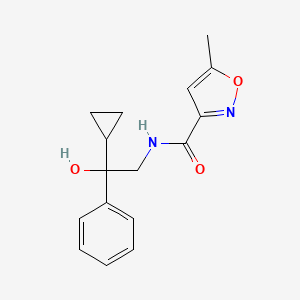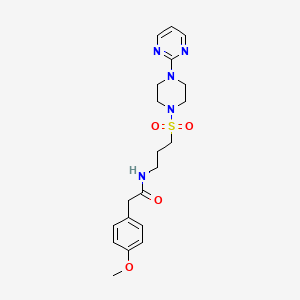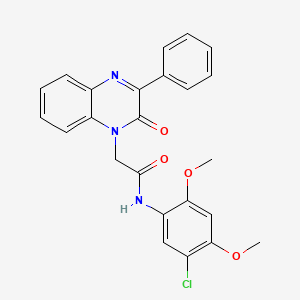
C11H12Cl2N4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the molecular formula C11H12Cl2N4 is known as 1-(3,5-Dichlorophenyl)-2-cyano-3-propylguanidine . It has a molecular weight of 271.14578 g/mol .
Molecular Structure Analysis
Molecular structure analysis often involves a variety of techniques, including spectroscopic methods . These techniques can provide information on the size, shape, charge distribution, electronic structure, and other aspects of a molecule . Unfortunately, specific structural analysis data for this compound is not available in the retrieved sources.
Physical And Chemical Properties Analysis
Physical properties of a compound include characteristics such as color, density, hardness, melting and boiling points . Chemical properties describe the ability of a substance to undergo specific chemical changes . Unfortunately, specific physical and chemical properties for this compound are not available in the retrieved sources.
Wissenschaftliche Forschungsanwendungen
C1 Catalysis : Research in C1 catalysis, which involves the conversion of simple carbon-containing compounds into high-value-added chemicals and fuels, has made significant progress. This includes developments in catalyst systems, reaction processes, and reactor designs (J. Bao et al., 2019).
Sodium Iminoquinolates in Catalysis : Sodium 2-arylimino-8-quinolates, with varying structural motifs, have shown good activities towards the ring-opening polymerization of rac-lactide, a process relevant in the synthesis of polylactides (Qiurui Zhang et al., 2016).
Metal-Organic Frameworks (MOFs) in C1 Chemistry : MOFs, as emerging porous materials, are promising for transforming C1 molecules like CO, CO2, and CH4 into valuable chemicals. This review discusses the catalytic reactivity, reaction mechanisms, and design of MOF-based catalysts for C1 chemistry (Wen-Gang Cui et al., 2019).
5D Model Theory in Biomaterials : A study on the significance of the carbon 12 nucleus in biomaterials, emphasizing its role in the DNA of life forms and potential applications in creating life forms (K. W. Wong et al., 2019).
Zeolites in C1 Chemistry : The application of zeolite-based catalysts in transforming C1 molecules into hydrocarbons and oxygenates is discussed, highlighting the importance of zeolites in C1 chemistry and their role in energy and environmental demands (Qiang Zhang et al., 2020).
Recent Advances in C1 Chemistry : This review covers recent developments in the chemistry and catalysis of C1 molecules, including industrial and scientific developments facilitated by improved analytical tools and computational modeling (C. Mesters, 2016).
Synthesis of Cyclic Carbonates from Epoxides and CO2 : The chapter discusses the synthesis of cyclic carbonates, highlighting the development of new catalysts and catalytic systems for this reaction, which is relevant in various chemical fields (H. Büttner et al., 2017).
Eigenschaften
IUPAC Name |
2-N-(2-chlorophenyl)-6-methylpyrimidine-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4.ClH/c1-7-6-10(13)16-11(14-7)15-9-5-3-2-4-8(9)12;/h2-6H,1H3,(H3,13,14,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLKFSLDPQVJIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=CC=C2Cl)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[3-(2-methylphenoxy)pyrazin-2-yl]thio}acetamide](/img/structure/B2429781.png)
![Ethyl 1-(azidomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylate](/img/structure/B2429786.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2429791.png)
![3-(4-fluorobenzyl)-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2429792.png)
![Methyl 4-[imino(methyl)oxo-lambda6-sulfanyl]benzoate](/img/structure/B2429793.png)

![1-(3-chlorophenyl)-N-(2-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2429795.png)
![[4-[[Methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone](/img/structure/B2429797.png)




